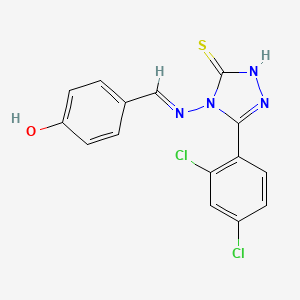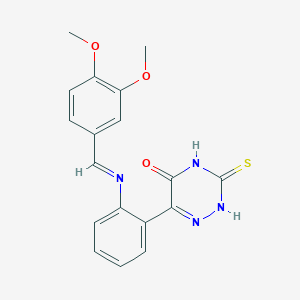![molecular formula C15H21Cl3N2O B11981150 N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide](/img/structure/B11981150.png)
N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide is a synthetic organic compound characterized by the presence of a trichloromethyl group, a phenylamino group, and a heptanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide typically involves the reaction of 2,2,2-trichloro-1-(phenylamino)ethanol with heptanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by the action of ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of new derivatives with substituted groups.
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylamino group may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2,2,2-trichloro-1-(3-nitro-phenylamino)ethyl]butyramide
- N-[2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)ethyl]butyramide
- N-[2,2,2-trichloro-1-(3-chloro-phenylamino)ethyl]butyramide
Uniqueness
N-[2,2,2-trichloro-1-(phenylamino)ethyl]heptanamide is unique due to its specific combination of functional groups and chain length. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the heptanamide chain may also influence the compound’s solubility, stability, and overall properties.
Propriétés
Formule moléculaire |
C15H21Cl3N2O |
|---|---|
Poids moléculaire |
351.7 g/mol |
Nom IUPAC |
N-(1-anilino-2,2,2-trichloroethyl)heptanamide |
InChI |
InChI=1S/C15H21Cl3N2O/c1-2-3-4-8-11-13(21)20-14(15(16,17)18)19-12-9-6-5-7-10-12/h5-7,9-10,14,19H,2-4,8,11H2,1H3,(H,20,21) |
Clé InChI |
PAOFQSIZVMBJTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981068.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981071.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11981079.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981093.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11981111.png)

![N-(3-chlorophenyl)-2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11981121.png)

![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]hexanamide](/img/structure/B11981139.png)
![4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11981142.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11981145.png)
